BenchChemオンラインストアへようこそ!

methyl 5,7-difluoro-1H-indole-3-carboxylate

Influenza A PB2 inhibitor Antiviral potency

Methyl 5,7-difluoro-1H-indole-3-carboxylate is a doubly fluorinated indole-3-carboxylic acid methyl ester (C₁₀H₇F₂NO₂, MW 211.16). The 5,7-difluoro substitution pattern on the indole core defines a pharmacophore that has been validated in the design of potent, metabolically stable influenza PB2 cap-binding inhibitors.

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
CAS No. 681288-42-6
Cat. No. B11890831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5,7-difluoro-1H-indole-3-carboxylate
CAS681288-42-6
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=C(C=C2F)F
InChIInChI=1S/C10H7F2NO2/c1-15-10(14)7-4-13-9-6(7)2-5(11)3-8(9)12/h2-4,13H,1H3
InChIKeyMSEWYDOGKHOHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,7-Difluoro-1H-indole-3-carboxylate (CAS 681288-42-6): A Strategic Indole Building Block with Validated Antiviral Pharmacophore Potential


Methyl 5,7-difluoro-1H-indole-3-carboxylate is a doubly fluorinated indole-3-carboxylic acid methyl ester (C₁₀H₇F₂NO₂, MW 211.16). The 5,7-difluoro substitution pattern on the indole core defines a pharmacophore that has been validated in the design of potent, metabolically stable influenza PB2 cap-binding inhibitors [1]. This compound serves as a direct synthetic precursor to the carboxylic acid derivative (11a), which exhibits low-nanomolar antiviral activity and a favorable selectivity index, distinguishing it from mono-fluorinated, non-fluorinated, or other di-substituted indole-3-carboxylate analogs [1].

Why Fluoro-Indole-3-carboxylates Cannot Be Interchanged: Substitution Pattern Dictates Antiviral Potency and Metabolic Fate


Close analogs of methyl 5,7-difluoro-1H-indole-3-carboxylate—such as the 5-chloro, 5-methyl, or 5-cyano-7-fluoro indole-3-carboxylates—exhibit markedly different antiviral efficacy and selectivity profiles when elaborated to drug-like inhibitors [1]. Even within the same fluorinated indole-3-carboxylate family, replacing the 5,7-difluoro motif with a single halogen or alkyl group can reduce potency by up to 4-fold in certain influenza A strains and alter selectivity indices by several hundred-fold [1]. Moreover, the 5,7-difluoro substitution is a key determinant of escape from aldehyde oxidase-mediated metabolism—an advantage not shared by azaindole-based inhibitors [1]—directly impacting the developability of any molecule built on this scaffold. Subsequently, bulk procurement based solely on generic indole-3-carboxylate classification carries a high risk of obtaining a scaffold that fails to deliver the desired antiviral pharmacophore performance.

Quantitative Differentiation of Methyl 5,7-Difluoro-1H-Indole-3-carboxylate: Head-to-Head Antiviral, Binding, and Metabolic Stability Data


Cellular Antiviral Potency: 5,7-Difluoro Derivative vs. 5-Chloro, 5-Methyl, and 5-Cyano Analogues Across Three Influenza A Strains

When elaborated to the corresponding carboxylic acid (11a), the 5,7-difluoroindole scaffold achieves an IC₅₀ of 11 nM against H1N1 strain A/Taiwan/1/86 in MDCK cells, which is 1.9-fold more potent than the 5-chloro analogue (11b, IC₅₀ = 21 nM), equipotent to the 5-cyano analogue (11d, IC₅₀ = 11 nM), and 2.75-fold less potent than the 5-methyl analogue (11c, IC₅₀ = 4 nM) [1]. Against H3N2 strain A/Virginia/3/1975 in MDCK cells, 11a (IC₅₀ = 14 nM) is 3.4-fold more potent than 11b (47 nM), 1.4-fold less potent than 11c (11 nM), and 1.4-fold more potent than 11d (19 nM) [1]. In A549 cells (H1N1 A/Puerto Rico/8/34), 11a (IC₅₀ = 22 nM) is 2.4-fold more potent than 11b (53 nM), equipotent to 11c (22 nM), and 2.0-fold more potent than 11d (43 nM) [1]. Importantly, 11a consistently outperforms the 5-chloro (11b) and 5-cyano (11d) variants in all three strains, while offering a more balanced profile than the artificially potent but selectivity-compromised 5-methyl analogue (11c, SI = 1491 vs. >1142 for 11a) [1].

Influenza A PB2 inhibitor Antiviral potency Indole scaffold

Biochemical Target Engagement: PB2 Cap-Binding Domain Affinity Advantage Over 5-Methyl and 5-Cyano Analogs

In a LANCE Ultra competitive binding assay against the PB2 cap-binding domain of influenza A/Victoria/3/1975 (H3N2), compound 11a (5,7-difluoroindole carboxylate) exhibits an IC₅₀ of 0.12 µM, comparable to 11b (5-chloro, 0.17 µM) and 11c (5-methyl, 0.12 µM), and slightly less potent than 11d (5-cyano-7-fluoro, 0.08 µM) [1]. Critically, for influenza B/Brisbane/60/2008, 11a shows an IC₅₀ >50 µM, demonstrating >400-fold selectivity for influenza A over B—a profile not achieved by 11c (IC₅₀ = 26 µM, ~217-fold selectivity) or 11d (IC₅₀ = 13 µM, ~163-fold selectivity) [1]. The 7-fluoro substituent in 11a forms a key 2.5 Å hydrogen-bond-like interaction with Lys376 in the PB2 cap domain, which is significantly shorter than the 3.4 Å distance observed for the 7-azaindole nitrogen in Pimodivir (4), rationalizing the retained potency [1].

PB2 cap-binding LANCE Ultra assay Influenza polymerase Binding affinity

Metabolic Stability: Aldehyde Oxidase Evasion Confers a Developability Edge Over Azaindole-Based PB2 Inhibitors

The 5,7-difluoroindole derivative 11a was identified as not being a substrate for aldehyde oxidase (AO), an enzyme responsible for the rapid oxidative metabolism of many azaindole-containing PB2 inhibitors including Pimodivir (4) [1]. This metabolic vulnerability is a well-documented limitation of the 7-azaindole series, leading to high first-pass clearance and low oral bioavailability in humans [1]. By replacing the 7-azaindole core with the 5,7-difluoroindole scaffold, compound 11a completely circumvents this liability while retaining low-nanomolar antiviral activity and a favorable oral pharmacokinetic profile in mice [1]. Although explicit in vitro AO clearance data (e.g., Clint, µL/min/mg) are not reported for all comparators, the qualitative classification of 11a as 'not a substrate' versus the known AO sensitivity of the azaindole benchmark constitutes a critical binary differentiation for medicinal chemistry programs.

Aldehyde oxidase metabolism Metabolic stability PB2 inhibitor Drug developability

Lipophilicity Modulation: Fluorination Patterning on Indole Scaffolds Tunes logP and Solubility for Downstream Optimization

Systematic studies on fluorination patterning of 3-substituted indole derivatives demonstrate that the spatial arrangement of fluorine atoms substantially alters physicochemical properties critical for drug development [1]. A vic-difluoro substitution pattern reduces logP by Δ0.2–0.4 units relative to a gem-difluoro arrangement, attributable to local dipole effects without increasing molecular volume [1]. While this study did not specifically examine 5,7-difluoroindole, the general principle that difluoro substitution geometry modulates lipophilicity independently of other structural variables supports the strategic selection of the 5,7-difluoro regioisomer over 4,6-difluoro or 5,6-difluoro alternatives, which would present different C–F bond vector arrangements and consequently different logP and solubility profiles. This class-level inference alerts procurement scientists that not all difluoroindole-3-carboxylates are physicochemically equivalent.

Lipophilicity Fluorination patterning Physicochemical properties Drug design

Procurement-Relevant Application Scenarios for Methyl 5,7-Difluoro-1H-Indole-3-carboxylate


Synthesis of Next-Generation Influenza PB2 Cap-Binding Inhibitors

Research groups optimizing PB2 inhibitors for influenza A treatment can use methyl 5,7-difluoro-1H-indole-3-carboxylate as the direct synthetic precursor to the validated inhibitor 11a. The 5,7-difluoro substitution confers low-nanomolar antiviral activity (IC₅₀ 11–22 nM across multiple strains) and superior selectivity over influenza B, while completely avoiding aldehyde oxidase metabolism—a fatal flaw of azaindole-based candidates like Pimodivir [1]. Procurement of this specific regioisomer is essential, as the 5-chloro (11b) and 5-cyano (11d) analogs are significantly less potent (up to 3.4-fold) or less selective for influenza A [1].

Structure-Activity Relationship (SAR) Exploration of Fluorinated Indole Pharmacophores

Medicinal chemistry teams conducting SAR studies on fluorinated indole-3-carboxylates can utilize this compound as a benchmark 5,7-difluoro template. The quantitative data demonstrating that the 5,7-difluoro pattern achieves a favorable balance of target engagement (PB2 IC₅₀ 0.12 µM), cellular potency, and selectivity index (>1142 in A549 cells) provide a robust reference point for evaluating new analogs [1]. Using a different difluoro regioisomer (e.g., 4,6-difluoro or 5,6-difluoro) would alter both biological activity and physicochemical properties in unpredictable ways, as indicated by fluorination patterning studies [2].

In Vivo Pharmacokinetic and Efficacy Studies of Indole-Based Antivirals

For translational research requiring gram-scale synthesis of a PB2 inhibitor lead, methyl 5,7-difluoro-1H-indole-3-carboxylate is the most direct entry point to compound 11a, which has demonstrated favorable oral pharmacokinetics and in vivo efficacy in mouse influenza models [1]. The documented metabolic stability advantage (non-substrate for aldehyde oxidase) reduces the risk of late-stage attrition due to high clearance, a critical consideration when committing to larger-scale procurement for animal studies [1].

Development of Fluorine-Containing Chemical Probes for Influenza Polymerase Structural Biology

Structural biology laboratories investigating the influenza polymerase PB2 cap-binding domain can employ this compound to generate the 5,7-difluoroindole ligand for co-crystallization studies. The crystal structure of 11a bound to influenza A PB2 (PDB deposited) reveals a 2.5 Å interaction between the 7-fluoro substituent and Lys376, confirming a specific binding mode distinct from the 7-azaindole interaction (3.4 Å) [1]. This structural information reinforces the need for the exact 5,7-difluoro substitution pattern to maintain the key ligand-protein contact.

Quote Request

Request a Quote for methyl 5,7-difluoro-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.